methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
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Overview
Description
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride typically involves the reaction of 3-(2-bromoethyl)benzoic acid methyl ester with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents and reagents are selected based on their cost-effectiveness and availability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different nucleophilic groups replacing the methylamino group.
Scientific Research Applications
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes. It is known to potentiate dopamine while partially inhibiting serotonin, which may contribute to its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(benzyl(ethyl)amino)ethyl]benzoate hydrochloride
- Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate hydrochloride
- Methyl 3-[2-(methylamino)ethyl]benzoate
Uniqueness
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is unique due to its specific chemical structure, which allows it to interact with various biological targets. Its ability to modulate neurotransmitter systems distinguishes it from other similar compounds, making it valuable in both research and potential therapeutic applications .
Properties
CAS No. |
2514948-43-5 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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